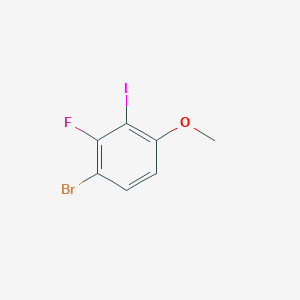

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

Description

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene (CAS: Not explicitly provided; Ref: 10-F628146) is a polysubstituted aromatic compound featuring bromine, fluorine, iodine, and methoxy groups on a benzene ring. This compound is structurally unique due to the combination of three halogens (Br, F, I) and an electron-donating methoxy group in adjacent positions.

Properties

IUPAC Name |

1-bromo-2-fluoro-3-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYIDRWMDNFQOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Bromination: Introducing a bromine atom to the benzene ring through electrophilic aromatic substitution.

Fluorination: Adding a fluorine atom using a fluorinating agent such as Selectfluor.

Iodination: Incorporating an iodine atom via iodination reactions, often using iodine monochloride (ICl) or iodine (I2) with a suitable oxidizing agent.

Methoxylation: Introducing a methoxy group (-OCH3) through nucleophilic substitution using methanol and a base.

Industrial Production Methods

Industrial production of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in the presence of a Lewis acid catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reaction and conditions. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is used in various scientific research applications, including:

Organic Synthesis: As a building block for synthesizing more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceuticals, where its unique substituents can impart specific biological activities.

Material Science: In the synthesis of advanced materials, such as liquid crystals or polymers with specific electronic properties.

Chemical Biology: As a probe to study biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene depends on the specific application and reaction. In general, the compound can act as an electrophile or nucleophile in various reactions, interacting with molecular targets through its substituents. The bromine, fluorine, and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or act as an electron-donating group.

Comparison with Similar Compounds

Substituent Position and Molecular Weight Analysis

The table below compares substituent positions, molecular weights, and key properties of 1-bromo-2-fluoro-3-iodo-4-methoxybenzene with analogous halogenated methoxybenzenes:

*Calculated based on formula C₇H₅BrFIO.

Reactivity and Functional Group Influence

- Electron Effects : The methoxy group (electron-donating) at position 4 in the target compound directs electrophilic substitution to ortho/para positions, while halogens (electron-withdrawing) deactivate the ring. The nitro group in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene further enhances deactivation.

- Iodine Reactivity : The iodine atom in the target compound and 4-bromo-2-iodo-1-methoxybenzene facilitates Ullmann or Suzuki-Miyaura coupling reactions, making these compounds valuable in synthesizing biaryl structures.

- Nitro Group Impact : The nitro-substituted analogue (CAS 1224629-07-5) is more reactive toward reduction but poses higher toxicity (H302: harmful if swallowed).

Physical Properties

- Melting/Boiling Points : While direct data for the target compound is unavailable, 4-bromoanisole (1-bromo-4-methoxybenzene) has a mp of 10–13°C and bp of 223°C. The addition of fluorine and iodine likely increases melting points due to higher molecular weight and halogen-halogen interactions.

- Solubility: Increased halogenation reduces solubility in polar solvents; iodine’s polarizability may enhance solubility in non-polar media.

Biological Activity

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene (C7H5BrFIO) is an aromatic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by multiple halogen atoms and a methoxy group, suggests potential biological activities that warrant investigation.

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves:

- Bromination : Introducing a bromine atom using brominating agents.

- Fluorination : Applying fluorinating agents like Selectfluor.

- Iodination : Using iodine monochloride (ICl) or iodine (I2) for iodination.

- Methoxylation : Introducing a methoxy group via nucleophilic substitution with methanol.

These steps can be optimized for industrial applications, utilizing continuous flow reactors and catalysts to enhance yields and selectivity.

Biological Activity

The biological activity of 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene is primarily explored in the context of its chemical reactivity and potential therapeutic applications. The compound's substituents allow it to engage in various interactions with biological targets.

The mechanism of action is largely dependent on the substituents present on the benzene ring. The halogens (bromine, fluorine, iodine) can participate in halogen bonding , while the methoxy group may act as an electron-donating group , influencing the compound's reactivity with enzymes or receptors. This versatility makes it a potential candidate for drug development, particularly in targeting specific biomolecular interactions.

Case Studies and Research Findings

Recent studies have highlighted the compound’s role in medicinal chemistry:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit specific kinases involved in cell cycle regulation, such as WEE1, which plays a critical role in controlling cell division. Inhibition of WEE1 has been linked to increased sensitivity to DNA-damaging agents in cancer therapy .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes that are crucial in various metabolic pathways. For instance, halogenated compounds often exhibit enhanced binding affinities due to halogen interactions with active sites on enzymes.

Data Table: Biological Activities and Applications

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene?

Answer:

A sequential halogenation approach is commonly employed:

Methoxy Introduction: Start with 4-methoxybenzene derivatives to ensure ortho/para-directing effects for subsequent halogenation.

Iodination: Use iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies to introduce iodine at the 3-position. Steric hindrance from the methoxy group may require elevated temperatures (80–100°C) .

Fluorination: Electrophilic fluorination (e.g., Selectfluor®) or halogen exchange (Halex reaction) with KF in polar aprotic solvents (DMF, DMSO) at 120°C .

Bromination: Utilize N-bromosuccinimide (NBS) in CCl₄ or FeBr₃ as a catalyst for regioselective bromination at the 1-position .

Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended.

Advanced: How can competing halogen reactivities be managed during cross-coupling reactions with this compound?

Answer:

The presence of Br, I, and F introduces challenges in Suzuki or Ullmann couplings due to differing bond dissociation energies (C-I < C-Br < C-F). Key strategies:

- Protective Group for Iodine: Temporarily protect iodine using silyl groups (e.g., TMS) to prevent premature coupling .

- Catalyst Tuning: Use Pd(PPh₃)₄ for C-Br activation in the presence of F, as fluoride ions can deactivate Pd catalysts. For C-I coupling, employ CuI/1,10-phenanthroline systems .

- Solvent Effects: DMF enhances iodine reactivity, while THF moderates Br/F competition. Monitor reaction progress via LC-MS to detect undesired byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR:

- 19F NMR: A single peak near δ -110 ppm (vs. CFCl₃) confirms fluorine substitution .

- Mass Spectrometry (HRMS): Look for molecular ion [M+H]⁺ at m/z 329.88 (C₇H₅BrFIO requires 329.84) .

- X-ray Crystallography: Resolve regiochemistry ambiguities; iodine’s heavy atom effect enhances diffraction .

Advanced: How to resolve contradictions in regioselectivity data during electrophilic substitution?

Answer:

Conflicting reports on substitution patterns often arise from solvent polarity and directing group interactions:

- Methoxy vs. Halogen Directing Effects: Methoxy (strong para/ortho-director) competes with electron-withdrawing halogens (meta-directing). DFT calculations (B3LYP/6-311+G*) can predict dominant pathways .

- Experimental Validation: Use isotopic labeling (e.g., deuterated analogs) or competitive reactions with model substrates to isolate steric/electronic contributions .

- Case Study: In 1,3-Difluoro-5-iodo-2-methoxybenzene, methoxy dominates para to iodine, overriding fluorine’s meta-directing effect .

Basic: What safety protocols are essential for handling this polyhalogenated compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations .

- Storage: Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent iodine degradation .

- Spill Management: Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste .

- Health Hazards: Avoid inhalation (irritant) and skin contact (potential halogen exchange reactions). Immediate decontamination with soap/water is critical .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Answer:

- Reaction Pathway Simulation: Use Gaussian or ORCA to model transition states for halogenation steps. Compare activation energies (ΔG‡) for Br vs. I substitution .

- Solvent Optimization: COSMO-RS calculations predict solvent effects on reaction rates (e.g., DMSO stabilizes ionic intermediates better than toluene) .

- Machine Learning: Train models on existing halogenated benzene reaction datasets to predict optimal catalysts/temperatures .

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

- Di-halogenated Byproducts: E.g., 1,3-dibromo derivatives from excess NBS. Detect via GC-MS and remove via fractional crystallization .

- Dehalogenation Products: Iodine loss under light exposure produces 1-bromo-2-fluoro-4-methoxybenzene. Use dark storage and stabilize with antioxidants (BHT) .

- Purification Workflow:

- Flash chromatography (hexane:EtOAc 9:1).

- Recrystallization in ethanol/water (1:3 v/v).

- Final purity >98% confirmed by HPLC (C18 column, MeCN/H₂O gradient) .

Advanced: What strategies mitigate iodine’s propensity for protodehalogenation in catalytic cycles?

Answer:

- Additive Screening: Add silver salts (Ag₂CO₃) to sequester iodide ions, preventing catalyst poisoning .

- Low-Temperature Conditions: Conduct reactions at –20°C to slow C-I bond cleavage.

- Radical Inhibitors: Include TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress radical-mediated degradation .

Basic: How to validate the regiochemical assignment of halogens in this compound?

Answer:

- NOE Spectroscopy: Confirm spatial proximity between methoxy (H-4) and fluorine (H-2) .

- X-ray Diffraction: Resolve atomic positions; iodine’s electron density is distinct in Fourier maps .

- Comparative Analysis: Synthesize and characterize positional isomers (e.g., 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene) and contrast NMR/IR data .

Advanced: How does solvent polarity influence the compound’s stability during long-term storage?

Answer:

- Polar Protic Solvents (e.g., MeOH): Accelerate hydrolysis of C-I bonds. Avoid .

- Aprotic Solvents (e.g., DCM, THF): Stabilize via reduced nucleophilic attack. Add molecular sieves to absorb moisture .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC/UV-Vis. Shelf life >12 months in anhydrous DCM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.